BAY1163877
Description
Properties
Molecular Formula |
C31H44N4O2 |
|---|---|
Appearance |
Solid powder |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Key Features
- BAY1163877's chemical name is 4‐{[4‐amino‐6‐(methoxymethyl)‐5‐(7‐methoxy‐5‐methyl‐1‐benzothiophen‐2‐yl)pyrrolo[2,1‐f]triazin‐7‐yl]methyl}piperazin‐2‐one.
- The molecule features a benzothiophene moiety, a pyrrolotriazine core, and a piperazinone group, which are critical for its selective FGFR inhibition.
- The compound is synthesized as a free base and can also be formulated as an HCl salt for in vivo studies.
General Synthetic Strategy
The preparation of this compound involves several key synthetic steps:
- Construction of the pyrrolo[2,1-f]triazin core : This heterocyclic core is synthesized through cyclization reactions involving appropriate amino and heteroaryl precursors.
- Substitution with benzothiophene derivative : The 7-methoxy-5-methyl-1-benzothiophen-2-yl group is introduced via coupling reactions, often involving palladium-catalyzed cross-coupling or nucleophilic aromatic substitution.
- Introduction of methoxymethyl and amino groups : Functionalization at the 6-position with a methoxymethyl group and at the 4-position with an amino group is achieved through selective alkylation and amination steps.
- Attachment of the piperazin-2-one moiety : The final step involves linking the piperazinone ring to the pyrrolotriazine core via a methyl bridge, typically through nucleophilic substitution or reductive amination.
Detailed Synthetic Route (Representative)
Research Findings on Preparation and Formulation
- The synthesis was developed and optimized at Bayer AG, ensuring high purity and yield suitable for clinical development.
- The free base form of this compound is used predominantly in vitro, dissolved in 100% DMSO for experimental assays.
- For in vivo studies, the HCl salt form (BAY1213802) is preferred to enhance solubility and bioavailability, with no observed difference in efficacy between the free base and salt forms.
- The in vivo vehicle for administration includes a mixture of 10% ethanol, 40% Solutol® HS 15, and 50% water at pH 4 (adjusted with HCl), facilitating oral delivery.
- Formulations for clinical trials include ready-to-use oral solutions (10 mg/mL) and tablets (50 mg and 200 mg), prepared under strict pharmaceutical manufacturing conditions to ensure dose accuracy and stability.
Analytical and Quality Control Considerations
- Analytical methods such as HPLC, NMR, and mass spectrometry are employed to confirm the structure and purity of this compound.
- Stability studies under various pH and temperature conditions guide the formulation strategy, especially for the oral dosage forms used in clinical trials.
- The compound's solubility profile necessitates salt formation and specific vehicle composition for optimal bioavailability.
Summary Table of Preparation Aspects
Q & A
Q. What is the primary molecular target of BAY1163877, and how does its inhibitory mechanism affect downstream signaling pathways in cancer cells?
this compound (Rogaratinib) is a selective inhibitor of fibroblast growth factor receptors (FGFR1-4), which are critical regulators of cell proliferation, survival, and angiogenesis. Its mechanism involves competitive binding to the ATP-binding site of FGFR kinases, blocking autophosphorylation and downstream signaling (e.g., STAT3, MAPK/ERK). In FGFR1-overexpressing breast cancer cells (MDA-MB-231), this compound reduces p-FGFR1 and p-STAT3 levels, correlating with apoptosis induction .
Q. What experimental models are appropriate for initial in vitro evaluation of this compound’s efficacy?
Cell lines with validated FGFR expression levels (e.g., MDA-MB-231 for high FGFR1, MCF-7 for low FGFR1) should be prioritized. Use qRT-PCR and Western blot to confirm baseline FGFR expression. Dose-response curves (CCK-8 assays) and colony formation assays are recommended to quantify IC50 and anti-proliferative effects .
Q. How can researchers determine the IC50 of this compound in preclinical studies?
Perform dose-escalation experiments using the CCK-8 assay:
- Seed cells in 96-well plates and treat with this compound at logarithmic concentrations (e.g., 1 nM–10 µM).
- Measure viability after 48–72 hours and calculate IC50 via nonlinear regression (e.g., GraphPad Prism). Validate results with colony assays to assess long-term proliferation inhibition .
Advanced Research Questions
Q. How should researchers design experiments to investigate resistance mechanisms to this compound in FGFR-driven cancers?
- Combination therapy screens : Test this compound with MET or PI3K inhibitors (e.g., SU11274), as MET activation can bypass FGFR inhibition .
- Transcriptomic profiling : Use RNA-seq to identify compensatory pathways in resistant clones (e.g., H1581AR cells).
- In vivo models : Develop patient-derived xenografts (PDXs) with acquired resistance to monitor tumor relapse and pathway reactivation .
Q. What methodologies resolve contradictions in this compound’s efficacy across cell lines with varying FGFR expression?
- Stratify cell lines by FGFR1/2 mRNA and protein levels (qRT-PCR, Western blot).
- Corulate IC50 values with FGFR expression using linear regression.
- For discordant cases (e.g., MCF-7 cells with low FGFR1 but sensitivity), perform phospho-kinase arrays to identify off-target effects or alternative survival pathways .
Q. How can clinical pharmacokinetic (PK) data from Phase I trials inform preclinical dosing regimens?
- Extract PK parameters (AUC, Cmax, t1/2) from Phase I studies (e.g., oral BID dosing, MTD at 800 mg).
- Use allometric scaling to adjust doses for murine models, ensuring plasma concentrations exceed the IC50 derived in vitro (e.g., 40% cell viability reduction at 100 nM in H1581BR cells) .
Q. What statistical approaches are optimal for analyzing synergistic effects of this compound in combination therapies?
- Synergy scoring : Use the Chou-Talalay method (CompuSyn) to calculate combination indices (CI <1 indicates synergy).
- ANOVA with post-hoc tests : Compare viability across monotherapy and combination groups (e.g., AZD4547 + this compound vs. single agents) .
Q. How can researchers integrate preclinical and clinical data to predict this compound’s efficacy in heterogeneous tumors?
- Pharmacodynamic biomarkers : Measure p-FGFR1/STAT3 in patient biopsies pre- and post-treatment.
- Co-clinical trials : Parallel testing in PDX models and Phase Ib cohorts, stratifying by FGFR amplification status .
Methodological Guidance
Q. What protocols ensure reproducibility in apoptosis assays for this compound-treated cells?
Q. How should Phase I trial data be analyzed to identify dose-limiting toxicities (DLTs) and MTD?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
